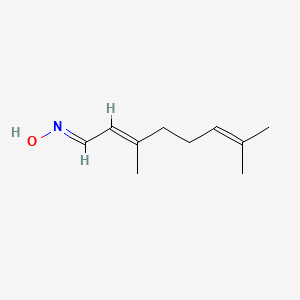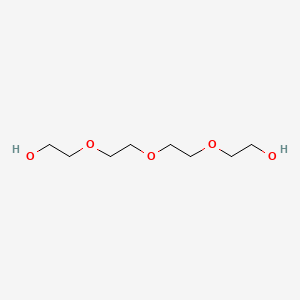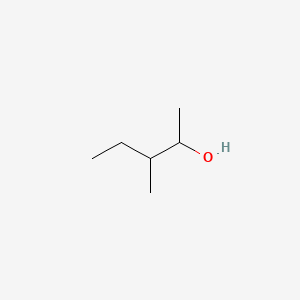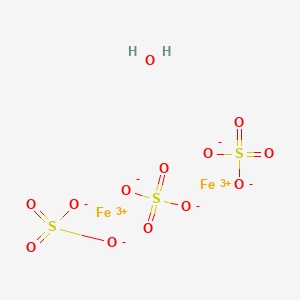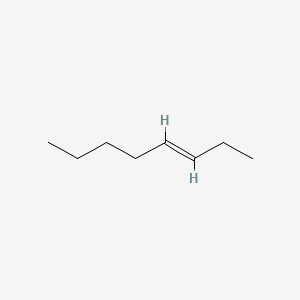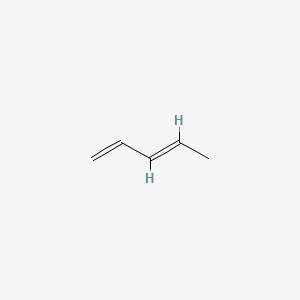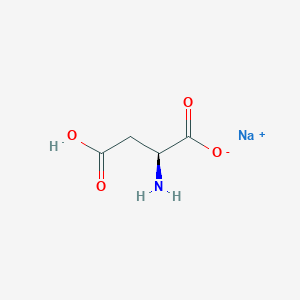
1-Butoxyphosphonoyloxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dibutoxyphosphinylradical typically involves the generation of phosphorus-centered radicals through the use of radical initiators or photochemical methods. One common approach is the photolysis of dibutoxyphosphine oxide in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under ultraviolet light . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dibutoxyphosphinylradical may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxyphosphonoyloxybutane undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dibutoxyphosphine oxide.
Reduction: Reduction reactions can convert the radical back to its parent phosphine compound.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dibutoxyphosphinylradical include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving dibutoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dibutoxyphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
Applications De Recherche Scientifique
1-Butoxyphosphonoyloxybutane has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of complex organophosphorus compounds.
Biology: The radical’s reactivity makes it useful in studying biological oxidation-reduction processes.
Mécanisme D'action
The mechanism of action of dibutoxyphosphinylradical involves its ability to donate or accept electrons, making it a versatile intermediate in various chemical reactions. The radical can interact with molecular targets through electron transfer processes, leading to the formation or cleavage of chemical bonds. This reactivity is crucial in its applications in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutoxyphosphinylradical include other phosphorus-centered radicals, such as triphenylphosphinylradical and diphenylphosphinylradical .
Uniqueness
1-Butoxyphosphonoyloxybutane is unique due to its specific reactivity and stability, which are influenced by the presence of butoxy groups. These groups provide steric hindrance and electronic effects that enhance the radical’s stability and reactivity compared to other phosphorus-centered radicals .
Propriétés
IUPAC Name |
1-butoxyphosphonoyloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPGAKRJKLOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-19-4 |
Source


|
| Record name | Dibutyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
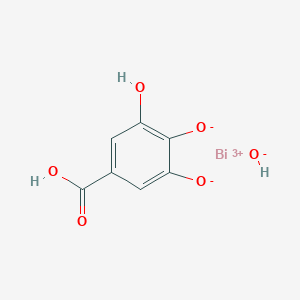
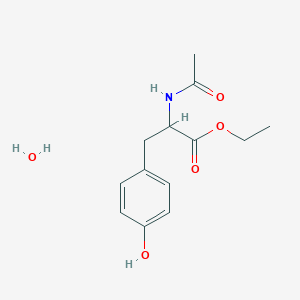
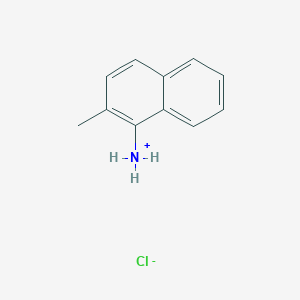

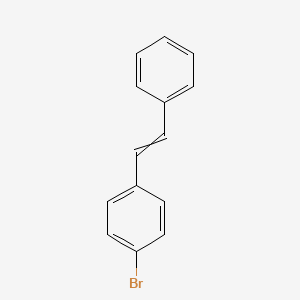
![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)
